5-Bromo vs. 5-Chloro Substitution on the Sulfonamide-Bearing Thiophene Ring: Differential Antibacterial Potency in 5-Halo-Thiophene-2-Sulfonamide Series
In a direct head-to-head study of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated NDM-1-producing Klebsiella pneumoniae ST147, the most potent 5-bromo derivative (compound 3b, an N-ethyl-substituted analog sharing the identical 5-bromothiophene-2-sulfonamide core with the target compound) exhibited an MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL [1]. In contrast, Suzuki-Miyaura cross-coupled derivatives (4a–g) bearing alternative aryl substituents at the 5-position showed substantially reduced potency: compound 4c displayed an MIC of 1.56 µg/mL and MBC of 3.125 µg/mL, representing a 4-fold loss in antibacterial activity [1]. The chlorine-substituted analog N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (CAS 1797078-46-6), which replaces both the bromine with chlorine and the sulfonamide with a carboxamide linker, has been profiled exclusively as a factor Xa inhibitor with no reported antibacterial data, underscoring the functional divergence driven by the halogen identity and linker chemistry . The target compound retains the 5-bromo substituent associated with the sub-microgram-per-mL antibacterial potency observed in the Noreen et al. series, while the chloro-carboxamide analog redirects biological activity toward the coagulation cascade.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against NDM-1-producing K. pneumoniae ST147 |
|---|---|
| Target Compound Data | No direct MIC data available for the exact target compound; core 5-bromothiophene-2-sulfonamide scaffold associated with MIC = 0.39 µg/mL in the most potent N-ethyl analog (3b) |
| Comparator Or Baseline | 5-Aryl-substituted analog (4c): MIC = 1.56 µg/mL; 5-chlorothiophene-2-carboxamide analog: no antibacterial activity reported |
| Quantified Difference | 4-fold higher MIC for the 5-aryl-substituted derivative (4c) vs. the 5-bromo lead (3b); functional divergence from antibacterial to anticoagulant activity upon Cl/carboxamide substitution |
| Conditions | Micro broth dilution assay; clinically isolated NDM-1-KP ST147; compounds tested at 0.76–50 mg/mL in DMSO; 37°C, 24 h incubation; triplicate determination |
Why This Matters
Procurement of the 5-bromo-sulfonamide variant rather than the 5-chloro-carboxamide analog is critical for any program targeting antibacterial screening against resistant Gram-negative pathogens, as the halogen and linker identity redirect the biological fingerprint from coagulation to antimicrobial pathways.
- [1] Noreen M, Bilal M, Qamar MU, et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. 2024;17:2943-2955. View Source
